4-Chloro-1-methyl-1H-indazol-3-amine 4-Chloro-1-methyl-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 959240-93-8
VCID: VC2906504
InChI: InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
SMILES: CN1C2=C(C(=CC=C2)Cl)C(=N1)N
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

4-Chloro-1-methyl-1H-indazol-3-amine

CAS No.: 959240-93-8

Cat. No.: VC2906504

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-methyl-1H-indazol-3-amine - 959240-93-8

Specification

CAS No. 959240-93-8
Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 4-chloro-1-methylindazol-3-amine
Standard InChI InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Standard InChI Key QAPUYNUPNBARPB-UHFFFAOYSA-N
SMILES CN1C2=C(C(=CC=C2)Cl)C(=N1)N
Canonical SMILES CN1C2=C(C(=CC=C2)Cl)C(=N1)N

Introduction

Chemical Structure and Properties

4-Chloro-1-methyl-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds. Its structure features a bicyclic aromatic system with a pyrazole ring fused to a benzene ring, with specific substitutions at key positions.

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
IUPAC Name4-Chloro-1-methyl-1H-indazol-3-amine
CAS Number959240-93-8
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol

Structural Features

The structural features of 4-Chloro-1-methyl-1H-indazol-3-amine include:

  • A bicyclic system with a pyrazole ring fused to a benzene ring

  • A chlorine atom at the 4-position of the indazole ring

  • A methyl group attached to the N1 position of the indazole

  • An amino group at the 3-position of the indazole

These structural elements contribute significantly to the compound's biological activities and chemical reactivity, particularly the amino group at position 3, which serves as a key functional group for potential interactions with biological targets.

Synthesis Methods

The synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine typically involves multi-step reactions starting from commercially available precursors. Several established synthetic routes have been reported in literature.

Common Synthetic Pathways

A typical synthetic approach involves the following steps:

  • Starting with an appropriately substituted benzene derivative

  • Introduction of the chlorine atom at the 4-position

  • Formation of the indazole ring structure

  • Methylation of the N1 position

  • Introduction of the amino group at the 3-position

Alternative Synthetic Strategies

Alternative strategies may include:

  • Direct functionalization of the preformed indazole core

  • Regioselective halogenation followed by cross-coupling reactions

  • Metal-catalyzed cyclization reactions to form the indazole ring

The choice of synthetic route typically depends on the availability of starting materials, desired scale, and specific requirements for yield and purity.

Biological Activities

4-Chloro-1-methyl-1H-indazol-3-amine exhibits diverse biological activities that make it a compound of interest in medicinal chemistry and pharmaceutical research.

Enzyme Inhibition Properties

The compound demonstrates significant inhibitory effects on various enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can lead to alterations in cellular metabolism and gene expression, making it a candidate for targeting pathological cellular processes.

Cellular Effects

At the cellular level, 4-Chloro-1-methyl-1H-indazol-3-amine influences cell function through several mechanisms:

  • Modulation of cell signaling pathways

  • Alteration of gene expression patterns

  • Effects on cellular metabolism

  • Influence on cell proliferation, differentiation, and apoptosis

These cellular effects form the basis for the compound's potential therapeutic applications, particularly in areas where modulation of cell proliferation is desired.

Research Applications

The applications of 4-Chloro-1-methyl-1H-indazol-3-amine span several scientific disciplines, with particular focus on pharmacological research and anticancer studies.

Pharmacological Research

In pharmacological studies, the compound serves as:

  • A tool for investigating kinase inhibition mechanisms

  • A probe for studying enzyme-ligand interactions

  • A template for developing novel therapeutic agents

The compound's interaction with biological targets has been extensively documented, with significant implications for understanding drug-target interactions and developing novel therapeutic strategies.

Anticancer Research

The anticancer potential of 4-Chloro-1-methyl-1H-indazol-3-amine has been a subject of considerable research interest:

Research AreaKey Findings
Kinase InhibitionSignificant inhibition of kinases involved in cancer cell proliferation
Antitumor ActivityDemonstrated antitumor effects in preclinical studies
Cancer Cell LinesActivity against various cancer cell lines with differing potency

These findings highlight the compound's potential as a lead structure for developing targeted cancer therapies, particularly those aimed at modulating kinase activity in cancer cells.

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-Chloro-1-methyl-1H-indazol-3-amine and its biological activities is crucial for rational drug design and optimization.

Key Structural Elements

Several structural elements have been identified as critical for the compound's biological activity:

  • The chlorine substituent at position 4, which influences binding affinity and selectivity

  • The methyl group at the N1 position, which affects the compound's pharmacokinetic properties

  • The amino group at position 3, which serves as a key pharmacophore for target binding

Structural Modifications and Effects

Systematic studies of structural modifications have revealed important structure-activity relationships:

ModificationEffect on Activity
Substitution at position 4Alters binding affinity and selectivity for different kinases
Modification of the N1 substituentInfluences solubility and bioavailability
Functionalization of the 3-amino groupCan enhance potency and target specificity

These insights are valuable for designing more potent and selective derivatives with improved pharmacological properties.

Comparison with Related Compounds

4-Chloro-1-methyl-1H-indazol-3-amine shares structural similarities with other indazole derivatives, but distinct features contribute to its unique biological profile.

Comparison with Other Indazole Derivatives

The table below compares 4-Chloro-1-methyl-1H-indazol-3-amine with structurally related compounds:

CompoundKey Structural DifferencesEffect on Biological Activity
6-Chloro-1-methyl-1H-indazol-3-amineChlorine at position 6 instead of 4Different binding selectivity profile
4-Chloro-1-methyl-7-nitro-1H-indazol-3-amineAdditional nitro group at position 7Enhanced kinase inhibition potency
1H-indazol-3-amine (unsubstituted)Lacks chlorine and methyl substituentsReduced potency and selectivity

These comparisons highlight how specific substitutions influence the pharmacological properties of indazole derivatives .

Future Research Directions

Based on current knowledge of 4-Chloro-1-methyl-1H-indazol-3-amine, several promising research directions can be identified.

Drug Development Opportunities

Future research opportunities include:

  • Development of more selective derivatives with improved pharmacokinetic properties

  • Exploration of combination therapies with established anticancer agents

  • Investigation of activity against drug-resistant cancer cell lines

  • Structure-based design of next-generation compounds with enhanced target specificity

Emerging Applications

Beyond its established applications, emerging areas of interest include:

  • Investigation of potential activity against infectious diseases

  • Exploration of neurological applications

  • Evaluation of immunomodulatory effects

  • Development of chemical biology tools for studying cellular processes

These emerging applications highlight the versatility of 4-Chloro-1-methyl-1H-indazol-3-amine as a template for developing diverse bioactive compounds.

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